molecular formula C13H14ClNO2 B1359756 1-Boc-6-chloroindole CAS No. 323580-68-3

1-Boc-6-chloroindole

Cat. No.: B1359756
CAS No.: 323580-68-3
M. Wt: 251.71 g/mol
InChI Key: UEXNCLFRKGJYDV-UHFFFAOYSA-N
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Description

1-Boc-6-chloroindole, also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indole), is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

1-Boc-6-chloroindole has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

1-Boc-6-chloroindole is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Given the unique properties of indole derivatives, it is expected that future research will continue to explore the potential of these compounds in various applications, including their use in pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-Boc-6-chloroindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of indole derivatives. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of new chemical entities .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from the effects observed in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical entities. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects on cellular processes .

Preparation Methods

The synthesis of 1-Boc-6-chloroindole typically involves the following steps:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-6-chloroindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.

Comparison with Similar Compounds

1-Boc-6-chloroindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the Boc protecting group and the chlorine atom, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXNCLFRKGJYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649565
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323580-68-3
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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